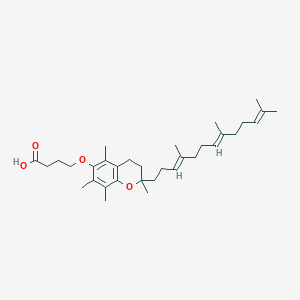

6-O-carboxypropyl-alpha-tocotrienol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-carboxypropyl-alpha-tocotrienol, also known as this compound, is a useful research compound. Its molecular formula is C33H50O4 and its molecular weight is 510.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

6-O-carboxypropyl-alpha-tocotrienol has shown significant promise in cancer research due to its ability to inhibit tumor growth and metastasis.

Mechanism of Action:

- Inhibition of Cancer Cell Proliferation: Studies indicate that tocotrienols can induce apoptosis in various cancer cell lines, including breast, prostate, and pancreatic cancers. For instance, tocotrienols have been shown to downregulate nuclear factor kappa B (NF-kB) activity, which is crucial for cancer cell survival and proliferation .

- Synergistic Effects with Chemotherapy: In vitro studies suggest that combining tocotrienols with conventional chemotherapeutic agents enhances anticancer efficacy. For example, the combination of gamma-tocotrienol with docetaxel has been linked to improved outcomes in malignant mesothelioma .

Case Studies:

- A clinical trial investigated the effects of tocotrienol-rich fractions on patients with non-small cell lung carcinoma. Results indicated a significant reduction in tumor size when combined with standard chemotherapy protocols .

- Another study focused on pancreatic cancer stem cells demonstrated that tocotrienols could suppress tumor progression and invasion when used alongside gemcitabine .

Cardiovascular Health

Research has highlighted the role of this compound in promoting cardiovascular health through its antioxidant properties.

Mechanism of Action:

- Reduction of Oxidative Stress: Tocotrienols have been shown to reduce oxidative stress markers in patients with cardiovascular diseases, thereby decreasing the risk of atherosclerosis .

- Improvement of Lipid Profiles: Regular supplementation with tocotrienols has been associated with lower levels of oxidized LDL cholesterol, which is a significant risk factor for heart disease .

Case Studies:

- A meta-analysis revealed that daily supplementation with tocotrienols led to a 20% reduction in the incidence of myocardial infarction among high-risk populations .

- Research involving diabetic patients indicated that tocotrienol supplementation improved insulin sensitivity and glucose metabolism, contributing to better cardiovascular outcomes .

Metabolic Disorders

This compound has also been studied for its potential benefits in metabolic disorders such as diabetes and obesity.

Mechanism of Action:

- Modulation of Metabolic Pathways: Tocotrienols are believed to influence various metabolic pathways by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and insulin sensitivity .

- Antioxidant Effects: The compound's antioxidant properties help reduce inflammation associated with metabolic syndrome, potentially leading to improved metabolic health.

Case Studies:

- Clinical trials have demonstrated that tocotrienol supplementation can lead to significant reductions in body fat mass and improvements in glucose levels among obese individuals .

- A study on diabetic mice showed that tocotrienols improved glucose tolerance and reduced hyperglycemia through enhanced insulin signaling pathways .

Data Summary Table

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating the cytotoxic effects of T3E in lung adenocarcinoma studies?

- Methodological Answer : Human lung adenocarcinoma cell lines with ras gene mutations (e.g., A549) are ideal for in vitro cytotoxicity assays. Dose-dependent studies (0–40 µM) should include controls using α-tocotrienol (T3) and α-tocopherol derivatives (e.g., TE) to compare efficacy. Apoptosis and cell-cycle arrest (G1-phase accumulation) should be quantified via flow cytometry and Western blotting for cyclin D and Bcl-xL levels .

Q. How does T3E’s redox-silent property influence its mechanism of action compared to natural tocotrienols?

- Methodological Answer : Unlike redox-active tocotrienols, T3E lacks antioxidant capacity, shifting its mechanism toward direct inhibition of Ras and RhoA prenylation. This can be validated using farnesyltransferase/geranylgeranyltransferase assays and immunofluorescence to track subcellular localization of unprenylated Ras/RhoA .

Q. What are the key biomarkers to monitor when assessing T3E’s anti-cancer efficacy in vivo?

- Methodological Answer : Prioritize markers linked to Ras signaling (e.g., phosphorylated ERK), apoptosis (cleaved caspase-3, Bax/Bcl-2 ratio), and metastasis (MMP-9). Tumor xenograft models should include pharmacokinetic analysis to address T3E’s short elimination half-life, a limitation of natural tocotrienols .

Advanced Research Questions

Q. How can researchers resolve contradictions in T3E’s efficacy across cancer types (e.g., lung adenocarcinoma vs. pancreatic carcinoma)?

- Methodological Answer : Conduct comparative transcriptomic profiling to identify tissue-specific signaling pathways. For pancreatic cancer (e.g., PANC-1, MIA PaCa-2), focus on δ-tocotrienol interactions with NF-κB and STAT3, which may overshadow T3E’s effects. Use siRNA knockdowns to isolate pathway dependencies .

Q. What strategies optimize T3E’s bioavailability without compromising its redox-silent mechanism?

- Methodological Answer : Nanoformulations (e.g., liposomes, PEGylated nanoparticles) can enhance solubility and prolong circulation. Validate stability via HPLC and monitor redox activity using ROS scavenging assays to ensure the derivative remains inert .

Q. How do structural modifications (e.g., carboxypropyl group) in T3E enhance Ras inhibition compared to other vitamin E analogs?

- Methodological Answer : Molecular docking simulations can predict T3E’s affinity for Ras-binding domains. Compare with tocopherol derivatives using surface plasmon resonance (SPR) to quantify binding kinetics. In vitro prenylation assays with purified enzymes provide mechanistic confirmation .

Q. Data Analysis & Contradiction Management

Q. How should researchers address variability in T3E-induced apoptosis rates across replicate studies?

- Methodological Answer : Standardize cell culture conditions (e.g., serum concentration, passage number) and use high-content imaging to minimize observer bias. Apply multivariate regression to identify confounding variables (e.g., baseline Bcl-xL expression) .

Q. What statistical frameworks are recommended for analyzing T3E’s dose-response synergies with conventional chemotherapeutics?

- Methodological Answer : Use the Chou-Talalay combination index (CI) method to classify interactions (synergistic, additive, antagonistic). Pair with RNA-seq to identify gene networks modulated by combination therapy .

Q. Ethical & Translational Considerations

Q. What ethical challenges arise when transitioning T3E from preclinical to clinical trials?

- Methodological Answer : Prioritize in vivo toxicology studies in non-human primates to assess neurotoxicity risks, given vitamin E derivatives’ tissue-specific effects. Engage bioethicists to design informed consent protocols highlighting T3E’s novel mechanism .

Q. How can researchers balance mechanistic depth and clinical relevance in T3E studies?

Properties

Molecular Formula |

C33H50O4 |

|---|---|

Molecular Weight |

510.7 g/mol |

IUPAC Name |

4-[[2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid |

InChI |

InChI=1S/C33H50O4/c1-23(2)13-9-14-24(3)15-10-16-25(4)17-11-20-33(8)21-19-29-28(7)31(36-22-12-18-30(34)35)26(5)27(6)32(29)37-33/h13,15,17H,9-12,14,16,18-22H2,1-8H3,(H,34,35)/b24-15+,25-17+ |

InChI Key |

URJUYRGGUPAYHK-WXCFVEPLSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)OCCCC(=O)O)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)OCCCC(=O)O)C |

Synonyms |

6-O-carboxypropyl-alpha-tocotrienol T3E cpd |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.